The Plastics Microbial Biodegradation Database: A Technical Guide for Researchers
The Plastics Microbial Biodegradation Database: A Technical Guide for Researchers
The escalating global issue of plastic pollution has spurred significant scientific interest in understanding the microbial biodegradation of these persistent polymers. The Plastics Microbial Biodegradation Database (PMBD) and its contemporary, PlasticDB, serve as critical, publicly accessible repositories of information for researchers, scientists, and drug development professionals. These databases compile and organize vast amounts of data on microorganisms and enzymes capable of degrading various types of plastics, thereby accelerating research into novel bioremediation strategies. This technical guide provides an in-depth overview of these databases, including their data structure, key experimental protocols for data generation, and a visualization of the biochemical pathways involved.
The Plastics Microbial Biodegradation Database (PMBD) and PlasticDB: An Overview
The Plastics Microbial Biodegradation Database (PMBD) was developed to centralize information on the microbial biodegradation of plastics, containing manually curated data from scientific literature.[1][2][3][4][5][6][7] A more recent and regularly updated alternative, PlasticDB, has expanded upon this foundation, offering a larger and more comprehensive dataset with enhanced analytical tools.[8][9][10][11][12][13]
Core Data Categories
Both databases primarily focus on cataloging the following key information:
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Microorganisms: Bacteria and fungi that have been reported to degrade specific types of plastics.
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Plastics: A wide range of synthetic and biodegradable polymers.
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Enzymes: Specific enzymes, such as esterases and laccases, responsible for the breakdown of plastic polymers.
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Genes: The genetic sequences encoding these plastic-degrading enzymes.
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Literature References: Links to the original scientific publications from which the data were extracted.
Data Presentation
The quantitative data within these databases are crucial for comparative analysis. The following tables summarize the key numerical data available in PMBD and PlasticDB.
Table 1: Summary of Data in the Plastics Microbial Biodegradation Database (PMBD) [1][2][3][4][5][6][7]
| Data Type | Quantity |
| Microorganism-Plastic Relationships | 949 |
| Genes Involved in Biodegradation | 79 |
| Automatically Annotated Enzyme Sequences | >8,000 |
Table 2: Summary of Data in PlasticDB [8][9][10][11][12][13]
| Data Type | Quantity |
| Microbial Species | 562 |
| Publications | 421 |
| Proteins (Enzymes) | 111 |
| Microorganism-Plastic Records | 1462 |
Experimental Protocols for Assessing Microbial Biodegradation
The data housed within PMBD and PlasticDB are generated through a variety of experimental procedures. Below are detailed methodologies for key experiments cited in the field of microbial plastic degradation.
Isolation and Identification of Plastic-Degrading Microorganisms
This protocol outlines the general steps to isolate and identify microorganisms from the environment with the potential to degrade plastics.
Methodology:
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Sample Collection: Collect soil or water samples from plastic-polluted environments.
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Enrichment Culture: In a liquid mineral salts medium, add a piece of the target plastic (e.g., polyethylene (B3416737) film) as the sole carbon source. Inoculate the medium with the environmental sample.
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Incubation: Incubate the culture for an extended period (weeks to months) under appropriate conditions (e.g., temperature, shaking) to enrich for microorganisms that can utilize the plastic.
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Isolation: Plate the enriched culture onto solid agar (B569324) medium containing the same plastic as the sole carbon source. Individual microbial colonies that grow are isolated.
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Identification: Identify the isolated microorganisms using techniques such as 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.
Standardized Aerobic Biodegradation Testing (ASTM D5338)
The ASTM D5338 standard is a widely used method to determine the aerobic biodegradation of plastic materials under controlled composting conditions by measuring the amount of evolved carbon dioxide.[3][14][15][16][17]
Methodology:
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Test Setup: Prepare composting reactors containing a mixture of the test plastic material and a mature compost inoculum.
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Control and Reference: Set up a negative control with an inert material (e.g., polyethylene) and a positive control with a readily biodegradable material (e.g., cellulose).
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Incubation: Maintain the reactors at a constant temperature of 58 ± 2 °C for a period of 45 to 180 days.[3][15]
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Aeration: Supply a continuous flow of carbon dioxide-free air to the reactors.
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CO2 Measurement: Trap the evolved CO2 from the exhaust gas of each reactor in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantify it by titration or using an infrared CO2 analyzer.
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Data Analysis: Calculate the percentage of biodegradation by comparing the cumulative amount of CO2 produced from the test plastic to its theoretical maximum CO2 production (ThCO2), which is calculated from the carbon content of the plastic.
Signaling and Metabolic Pathways in Plastic Biodegradation
The microbial degradation of plastics is a complex process involving specific enzymatic pathways and regulatory networks. The following diagrams illustrate key pathways in two well-studied plastic-degrading bacteria.
Gene Regulatory Network for PET Degradation in Ideonella sakaiensis
Ideonella sakaiensis is a bacterium capable of using polyethylene terephthalate (B1205515) (PET) as its major energy and carbon source. Its degradation pathway involves the enzymes PETase and MHETase. The expression of the mhet gene is regulated by the transcription factor MRP in response to the presence of PET or its degradation product, terephthalic acid (TPA).[1][18]
Metabolic Pathway for PET Monomer Degradation in Pseudomonas putida
Pseudomonas putida is a metabolically versatile bacterium that can be engineered to utilize the monomers of PET, terephthalic acid (TPA) and ethylene glycol (EG). The degradation of these monomers involves distinct enzymatic pathways that funnel them into the central metabolism.[2][9][14][15][16][17]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. p4sb.eu [p4sb.eu]
- 3. Laboratory evolution reveals the metabolic and regulatory basis of ethylene glycol metabolism by Pseudomonas putida KT2440 (Journal Article) | OSTI.GOV [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]
- 6. tandfonline.com [tandfonline.com]
- 7. A comprehensive study of conditions of the biodegradation of a plastic additive 2,6-di-tert-butylphenol and proteomic changes in the degrader Pseudomonas aeruginosa san ai - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Genes for a Circular and Sustainable Bio-PET Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethylene glycol metabolism by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Towards synthetic PETtrophy: Engineering Pseudomonas putida for concurrent polyethylene terephthalate (PET) monomer metabolism and PET hydrolase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards synthetic PETtrophy: Engineering Pseudomonas putida for concurrent polyethylene terephthalate (PET) monomer metabolism and PET hydrolase expression [research-collection.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. Adaptive laboratory evolution and genetic engineering improved terephthalate utilization in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved terephthalic acid production from p-xylene using metabolically engineered Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labpartnering.org [labpartnering.org]
- 17. docs.nrel.gov [docs.nrel.gov]
- 18. researchgate.net [researchgate.net]
